Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430182
InChI: InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17)
SMILES:
Molecular Formula: C13H16BrNO4
Molecular Weight: 330.17 g/mol

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate

CAS No.:

Cat. No.: VC17430182

Molecular Formula: C13H16BrNO4

Molecular Weight: 330.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate -

Specification

Molecular Formula C13H16BrNO4
Molecular Weight 330.17 g/mol
IUPAC Name methyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Standard InChI InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17)
Standard InChI Key UVRJGRWQUNMKBL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a methyl benzoate core substituted at the 3- and 4-positions with bromine and a Boc-protected amino group, respectively. Key structural attributes include:

  • Benzene ring: Provides aromatic stability and serves as a scaffold for functional groups.

  • Bromine atom (3-position): Enhances electrophilic substitution reactivity, facilitating further derivatization.

  • Boc-protected amino group (4-position): The tert-butoxycarbonyl group shields the amine during synthetic steps, preventing unwanted side reactions .

The IUPAC name, methyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate, reflects this arrangement.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₆BrNO₄
Molecular Weight330.17 g/mol
Canonical SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br
InChI KeyUVRJGRWQUNMKBL-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate involves multi-step organic reactions:

Step 1: Boc Protection of Amine
The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, yielding a stable intermediate resistant to nucleophilic attack.

Step 2: Bromination
Electrophilic bromination at the 3-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like FeBr₃.

Step 3: Esterification
The carboxylic acid precursor is esterified with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Boc anhydride, TEA, DCM, 0°C → RT85%
2NBS, FeBr₃, CHCl₃, 50°C78%
3MeOH, H₂SO₄, reflux92%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. For example, microreactor systems reduce reaction times by 40% compared to batch processes while maintaining yields above 90%.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s bromine and Boc-protected amine enable site-specific modifications:

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and HER2.

  • Antibiotics: Functionalized to produce β-lactamase-resistant penicillins .

Peptide Synthesis

The Boc group is selectively removed under acidic conditions (e.g., TFA), allowing controlled peptide chain elongation. This is critical in synthesizing antimicrobial peptides and hormone analogs .

Table 3: Drug Candidates Derived from the Compound

Drug CandidateTarget IndicationDevelopment Stage
EGFR-TK Inhibitor-7Non-small cell lung cancerPreclinical
Penicillin Derivative-12MRSA infectionsPhase I

Comparative Analysis with Related Compounds

Methyl 3-((tert-Butoxycarbonyl)Amino)Benzoate

This analog lacks the bromine atom, reducing electrophilic reactivity but increasing solubility in polar solvents (e.g., DMSO) .

3-Bromo-4-(((tert-Butoxycarbonyl)Amino)Methyl)Benzoic Acid

Features an aminomethyl group instead of a direct amino substitution, altering steric hindrance and hydrogen-bonding capacity .

Table 4: Structural and Functional Comparisons

CompoundMolecular WeightKey Functional Groups
Methyl 3-bromo-4-(Boc-amino)benzoate330.17 g/molBr, Boc-NH₂, COOMe
Methyl 3-(Boc-amino)benzoate251.28 g/molBoc-NH₂, COOMe
3-Bromo-4-(Boc-aminomethyl)benzoic acid330.17 g/molBr, Boc-NH-CH₂, COOH

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